REACTION_SMILES
|
[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH:12](=[CH2:13])[Sn:14]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH2:24][CH2:25][CH3:26].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7][cH:8][cH:9][n:10]2)[n:11]1>>[c:2]1([CH:12]=[CH2:13])[cH:3][cH:4][c:5]2[c:6]([n:7][cH:8][cH:9][n:10]2)[n:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc2nccnc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
C=Cc1ccc2nccnc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |